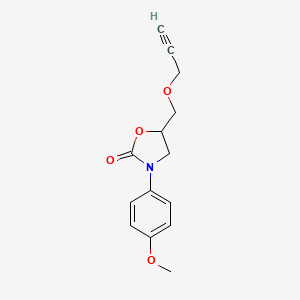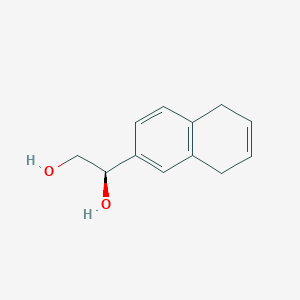
(R)-1-(5,8-dihydronaphthalen-2-yl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(-)-1-(2-Naphthyl)-1,2-ethanediol is a chiral compound with significant importance in organic synthesis and medicinal chemistry. It features a naphthyl group attached to a chiral ethanediol moiety, making it a valuable building block for the synthesis of various enantioenriched compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-(2-Naphthyl)-1,2-ethanediol typically involves the enantioselective reduction of 2-naphthyl ketones. One common method is the asymmetric reduction of 2-acetylnaphthalene using chiral catalysts or reagents. For example, the use of chiral oxazaborolidine catalysts in the presence of borane can yield the desired chiral diol with high enantioselectivity .
Industrial Production Methods
Industrial production of ®-(-)-1-(2-Naphthyl)-1,2-ethanediol may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and hydrogen gas to reduce 2-naphthyl ketones to the corresponding chiral diols. The reaction conditions are optimized to achieve high yields and enantioselectivity.
Analyse Chemischer Reaktionen
Types of Reactions
®-(-)-1-(2-Naphthyl)-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of the diol can yield hydrocarbons or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Borane or lithium aluminum hydride.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products Formed
Oxidation: 2-naphthyl diketones or carboxylic acids.
Reduction: 2-naphthyl alcohols or hydrocarbons.
Substitution: 2-naphthyl halides or ethers.
Wissenschaftliche Forschungsanwendungen
®-(-)-1-(2-Naphthyl)-1,2-ethanediol has numerous applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating stereoselective processes.
Medicine: It serves as an intermediate in the synthesis of chiral drugs and bioactive molecules.
Industry: The compound is employed in the production of chiral catalysts and ligands for asymmetric synthesis.
Wirkmechanismus
The mechanism by which ®-(-)-1-(2-Naphthyl)-1,2-ethanediol exerts its effects depends on its specific application. In asymmetric synthesis, the chiral diol interacts with substrates and catalysts to induce enantioselectivity. The molecular targets and pathways involved include coordination with metal catalysts and hydrogen bonding with substrates, leading to the formation of enantioenriched products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-(+)-1-(2-Naphthyl)-1,2-ethanediol: The enantiomer of ®-(-)-1-(2-Naphthyl)-1,2-ethanediol, with opposite optical rotation.
2-Naphthylmethanol: A related compound with a single hydroxyl group attached to the naphthyl ring.
2-Naphthylamine: A compound with an amino group attached to the naphthyl ring.
Uniqueness
®-(-)-1-(2-Naphthyl)-1,2-ethanediol is unique due to its chiral nature and the presence of two hydroxyl groups, which make it a versatile building block for the synthesis of various enantioenriched compounds. Its ability to induce enantioselectivity in reactions sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
(1R)-1-(5,8-dihydronaphthalen-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C12H14O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-2,5-7,12-14H,3-4,8H2/t12-/m0/s1 |
InChI-Schlüssel |
JXEVRCMCTBQCHC-LBPRGKRZSA-N |
Isomerische SMILES |
C1C=CCC2=C1C=CC(=C2)[C@H](CO)O |
Kanonische SMILES |
C1C=CCC2=C1C=CC(=C2)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


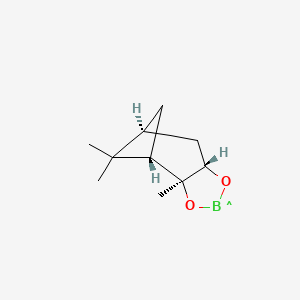
![Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B13821969.png)
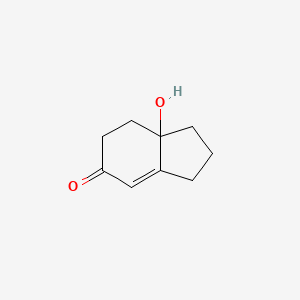
![[1,2,5]Oxadiazolo[3,4-b]pyrazino[2,3-e]pyrazine,1,3,6,7-tetrahydro-(9CI)](/img/structure/B13821994.png)
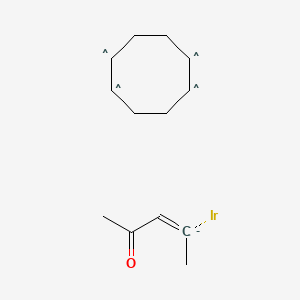
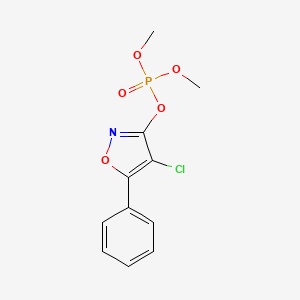


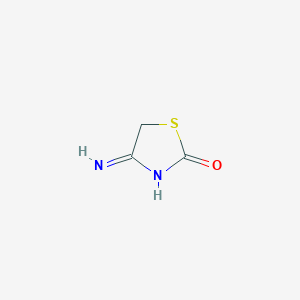
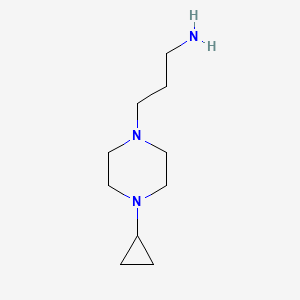

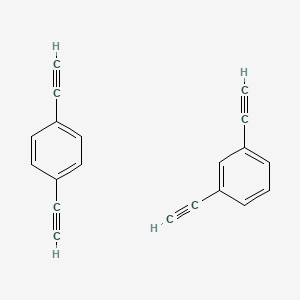
![1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione](/img/structure/B13822044.png)
